CNX-500

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

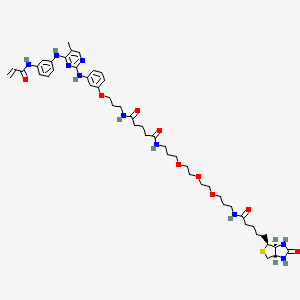

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOPEFHTOFMNSD-IAWMPOBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68N10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CNX-500: A Technical Guide to its Mechanism of Action as a Covalent Btk Probe

For Researchers, Scientists, and Drug Development Professionals

CNX-500 is a highly specific and potent research tool designed for the study of Bruton's tyrosine kinase (Btk), a critical signaling protein in various cellular pathways. This document provides a detailed overview of the mechanism of action of this compound, its quantitative data, and the experimental protocols for its application.

Core Mechanism of Action

This compound is a chemical probe, not a therapeutic agent. Its design is a conjugate of two key components: the potent and irreversible Btk inhibitor, CC-292, and a biotin molecule. This unique structure allows this compound to function as a specific detector for unoccupied Btk.[1][2][3][4]

The underlying mechanism is twofold:

-

Covalent Inhibition: The CC-292 component of this compound retains its ability to form a covalent bond with a cysteine residue (Cys-481) in the active site of Btk. This covalent interaction leads to the irreversible inhibition of the kinase.[1][2][4]

-

Biotin Tagging: The biotin moiety serves as a high-affinity tag for detection and quantification, typically through streptavidin-based assays.

In practice, this compound is utilized in competition assays to determine the occupancy of Btk by other, non-biotinylated inhibitors.[1] When a cell or lysate is treated with an unlabeled Btk inhibitor, the inhibitor will bind to a certain percentage of the available Btk molecules. Subsequent addition of this compound allows for the labeling of the remaining, unbound Btk. The amount of biotinylated Btk can then be quantified to indirectly measure the target engagement of the primary inhibitor.

Quantitative Data

The inhibitory activity of the parent compound of this compound, CC-292, against Btk is well-characterized. This compound itself retains this high potency.

| Parameter | Value | Target |

| IC50 | 0.5 nM | Btk |

Table 1: In vitro inhibitory potency of this compound.[1][2][3][4]

This compound exhibits high selectivity for Btk with minimal off-target effects on other kinases, such as the epidermal growth factor receptor (EGFR) and upstream Src-family kinases like Syk and Lyn.[1][2][4]

Signaling Pathway Context

Btk is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates and the subsequent activation of transcription factors like NF-κB. This cascade is essential for B-cell development, proliferation, and survival. By covalently binding to Btk, this compound (and its parent inhibitor CC-292) effectively blocks these downstream signaling events.

Caption: Btk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Competition Assay for Btk Occupancy in Ramos Cells

This protocol is adapted from the described use of this compound to measure Btk engagement by CC-292.[1]

1. Cell Culture and Treatment:

-

Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media and conditions.

-

Expose the Ramos cells to a range of concentrations of the test Btk inhibitor (e.g., CC-292) for a specified duration to allow for target binding. Include an untreated control group.

2. Cell Lysis:

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

3. This compound Labeling:

-

Incubate the cell lysates with a fixed, saturating concentration of this compound. This will allow the biotinylated probe to bind to any Btk that has not been occupied by the test inhibitor.

4. Affinity Purification:

-

Add streptavidin-conjugated beads to the lysates and incubate to capture the biotinylated this compound-Btk complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Detection:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody specific for Btk, followed by a suitable secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

6. Quantification:

-

Develop the Western blot and quantify the band intensity for Btk in each lane.

-

The amount of Btk captured by the this compound probe will be inversely proportional to the concentration of the test inhibitor. By comparing the band intensities of the treated samples to the untreated control, the extent of Btk engagement by the test compound can be determined.

References

CNX-500: A Technical Guide to its Structure, Chemical Properties, and Application in Btk Occupancy Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-500 is a crucial chemical probe designed for the specific and covalent labeling of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Its unique design, incorporating a potent Btk inhibitor (CC-292) chemically linked to a biotin molecule, allows for the direct assessment of Btk occupancy by inhibitors in a variety of research and drug development settings.[1][2][3][4] This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Structure and Chemical Properties

This compound is a complex molecule that combines the covalent Btk inhibitor CC-292 with a biotin tag, enabling its use as a probe.[1][2][3][4] The covalent nature of its interaction with Btk provides a stable and specific labeling tool for researchers.

Chemical Structure

The chemical structure of this compound is defined by the covalent linkage of the CC-292 moiety to a biotin molecule via a linker. The canonical SMILES representation of this compound is: CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5.[5]

References

CNX-500: A Technical Guide to a Biotinylated Covalent Btk Inhibitor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on CNX-500, a biotinylated covalent inhibitor of Bruton's tyrosine kinase (Btk). This compound is a valuable research tool for studying Btk signaling, quantifying target engagement of Btk inhibitors, and facilitating drug discovery efforts targeting B-cell malignancies and autoimmune diseases.

Introduction to this compound

This compound is a chemical probe consisting of the potent and selective covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2][3][4] This dual functionality allows for both the irreversible inhibition of Btk and the subsequent detection and quantification of the inhibitor-bound protein through the high-affinity interaction of biotin with streptavidin. The covalent nature of its binding to Btk makes it particularly useful for pharmacodynamic (PD) assays to measure Btk occupancy.[1][4]

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1][4] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune disorders, making it a key therapeutic target.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor of Btk. The CC-292 component of the molecule forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of Btk. This covalent modification permanently inactivates the kinase, blocking its ability to autophosphorylate and phosphorylate downstream substrates, thereby inhibiting the BCR signaling cascade.

The biotin moiety of this compound does not interfere with its inhibitory activity but serves as a powerful affinity tag. This allows for the capture and detection of Btk that is not already occupied by another inhibitor, forming the basis of competitive binding assays to determine the target engagement of other Btk inhibitors.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Reference |

| IC50 (Btk) | 0.5 nM | [1][2][3][4][5][6] |

| Molecular Formula | C48H68N10O9S | [4][5] |

| Molecular Weight | 961.18 g/mol | [4][5] |

| Kinase Target | Selectivity Information | Reference |

| Btk | High-affinity covalent inhibitor | [1][4] |

| EGFR | Low inhibitory effect | [2][3][4][5][6] |

| Src-family kinases (Syk, Lyn) | Low inhibitory effects | [2][3][4][5][6] |

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor signaling pathway, which is inhibited by this compound.

Experimental Protocols

Btk Occupancy Assay Workflow

The following diagram outlines the general workflow for a competitive Btk occupancy assay using this compound.

Detailed Protocol for Btk Occupancy Assay in Cell Lysates

This protocol provides a detailed methodology for quantifying the occupancy of Btk by a test inhibitor in cell lysates using this compound in a competitive binding format followed by a streptavidin-based ELISA.

Materials:

-

Cells of interest (e.g., Ramos B-cells) treated with a test Btk inhibitor or vehicle control.

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated 96-well plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Streptavidin-HRP conjugate

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Cell Lysis:

-

Harvest cells treated with the test inhibitor and wash with cold PBS.

-

Lyse the cell pellet with an appropriate volume of cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding with this compound:

-

Dilute the cell lysates to a consistent protein concentration in lysis buffer.

-

Add this compound to the lysates at a final concentration of approximately 1 µM.[7][8]

-

Incubate for 1 hour at 4°C with gentle agitation. This allows this compound to bind to any Btk that is not already occupied by the test inhibitor.

-

-

Capture of this compound-Btk Complex:

-

Add the lysate/CNX-500 mixture to the wells of a streptavidin-coated 96-well plate.

-

Incubate for 2 hours at room temperature or overnight at 4°C to allow the biotinylated this compound-Btk complex to bind to the streptavidin-coated surface.

-

-

Washing:

-

Aspirate the lysate from the wells.

-

Wash the wells three to five times with Wash Buffer to remove unbound proteins and reagents.

-

-

Detection:

-

Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

-

Wash the wells three times with Wash Buffer.

-

Add Streptavidin-HRP, diluted in Blocking Buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add TMB Substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding Stop Solution.

-

-

Quantification and Data Analysis:

-

Read the absorbance at 450 nm using a plate reader.

-

The amount of signal is inversely proportional to the occupancy of Btk by the test inhibitor.

-

Calculate the percentage of Btk occupancy using the following formula:

% Occupancy = (1 - (Signal_inhibitor / Signal_vehicle)) * 100

-

Logical Relationship of this compound Application

The following diagram illustrates the logical relationship in utilizing this compound for determining the efficacy of a test Btk inhibitor.

Conclusion

This compound is a highly specific and potent tool for researchers in the field of kinase signaling and drug discovery. Its unique properties as a biotinylated covalent inhibitor of Btk enable precise quantification of target engagement, which is crucial for the preclinical and clinical development of novel Btk inhibitors. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

- 1. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 2. assaygenie.com [assaygenie.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Covalent Inhibition of Bruton's Tyrosine Kinase by CNX-500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent inhibition of Bruton's tyrosine kinase (Btk) by CNX-500. This compound is a chemical probe derived from the potent and selective covalent Btk inhibitor, CC-292 (spebrutinib), by chemically linking it to biotin.[1] This modification allows this compound to be a valuable tool for quantifying Btk target engagement in both preclinical and clinical settings.[2][3] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways and mechanisms of action.

Quantitative Data Summary

The inhibitory activity of this compound and its parent compound, CC-292, has been characterized by several key quantitative parameters. These values are crucial for understanding the potency and kinetics of Btk inhibition.

| Compound | Parameter | Value | Species/Cell Line | Reference |

| This compound | IC50app | 0.5 nM | N/A | [1] |

| CC-292 | IC50 (Btk) | 5.9 nM | N/A | [4] |

| EC50 (Btk autophosphorylation) | 8 nM | Ramos cells | [2] | |

| EC50 (B cell proliferation) | 3 nM | Human naïve B cells | [5] | |

| BDP-CC-292 * | Kappi | 40 nM | Ramos cells | [6] |

| k5 (kinact) | 2.41 h⁻¹ | Ramos cells | [6] |

*BDP-CC-292 is a fluorescent analogue of CC-292. Kappi represents the apparent inhibitor concentration at which the half-maximal inactivation rate is observed, and k5 (kinact) is the maximal rate of inactivation.

Mechanism of Covalent Inhibition

The covalent inhibition of Btk by this compound (via its CC-292 component) is a two-step process. First, the inhibitor non-covalently and reversibly binds to the ATP-binding pocket of Btk. This initial binding event is driven by intermolecular interactions between the inhibitor and the amino acid residues in the active site. Following this initial binding, a covalent bond is formed between the acrylamide "warhead" of the inhibitor and the thiol group of cysteine 481 (Cys481) in the Btk active site.[7] This irreversible covalent bond formation effectively and permanently inactivates the kinase.[7]

Btk Signaling Pathway

Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[8] Btk is a central node in this pathway.

Experimental Protocols

In Vitro Btk Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against Btk.

Materials:

-

Recombinant active Btk enzyme

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Btk substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., this compound or CC-292) dissolved in DMSO

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the Btk enzyme to each well and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Btk substrate and ATP.

-

Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable ADP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Btk Occupancy Assay using this compound

This ELISA-based competition assay is used to quantify the amount of free (uninhibited) Btk in a sample.[2][9]

Materials:

-

Cells or tissue lysates containing Btk

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound

-

Streptavidin-coated 96-well plates

-

Primary antibody against Btk

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of absorbance measurement at 450 nm

Procedure:

-

Prepare cell or tissue lysates from samples treated with a Btk inhibitor (e.g., CC-292) and untreated control samples.

-

Determine the total protein concentration of each lysate.

-

Incubate a standardized amount of protein from each lysate with a saturating concentration of this compound (e.g., 1 µM) for 1-2 hours at 4°C to allow this compound to bind to any free Btk.[9]

-

Transfer the lysates to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to capture the biotinylated this compound-Btk complexes.

-

Wash the plate multiple times with wash buffer to remove unbound proteins.

-

Add the primary anti-Btk antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation at room temperature.

-

Wash the plate and add the TMB substrate. Incubate until a blue color develops.

-

Stop the reaction with the stop solution, which will turn the color to yellow.

-

Read the absorbance at 450 nm using a plate reader.

-

The amount of free Btk is proportional to the absorbance signal. Calculate the percentage of Btk occupancy in the treated samples by comparing their signal to the untreated control.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to confirm the covalent modification of Btk by an inhibitor like CC-292.

General Workflow:

-

Intact Protein Analysis:

-

Incubate recombinant Btk with and without the covalent inhibitor.

-

Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

-

A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

-

Peptide Mapping:

-

Excise the protein bands corresponding to Btk from an SDS-PAGE gel.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the peptide containing Cys481 and look for a mass modification corresponding to the addition of the inhibitor.

-

The fragmentation pattern (MS/MS spectrum) of the modified peptide can confirm the precise site of covalent modification.

-

Conclusion

This compound serves as an indispensable tool for the study of Btk, a critical therapeutic target in various B-cell malignancies and autoimmune diseases. Its design as a biotinylated version of the covalent inhibitor CC-292 allows for the direct and quantitative assessment of Btk occupancy, providing a crucial pharmacodynamic marker. Understanding the quantitative aspects of its interaction with Btk, the intricacies of the Btk signaling pathway, and the detailed experimental protocols for its use will empower researchers and drug developers to further advance the field of targeted covalent inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of CNX-500 in Elucidating Btk Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of CNX-500, a potent and specific probe, in the investigation of Bruton's tyrosine kinase (Btk) signaling pathways. Btk is a non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling cascade, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2] Understanding the engagement of Btk by novel inhibitors is paramount in drug development, and this compound provides a robust tool for this purpose.

Introduction to this compound

This compound is a chemical probe meticulously designed for the study of Btk. It is synthesized by chemically linking the highly selective, covalent Btk inhibitor CC-292 (also known as spebrutinib) to biotin.[3] This elegant design allows this compound to retain the potent inhibitory activity of its parent compound while enabling its detection and quantification through the high-affinity interaction between biotin and streptavidin.

The key feature of this compound is its ability to form a covalent bond with Cysteine 481 in the ATP-binding pocket of Btk, leading to irreversible inhibition.[2][3] This covalent mechanism of action is the foundation of its utility in pharmacodynamic (PD) assays designed to measure the occupancy of Btk by other covalent inhibitors.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for Btk, with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM.[3] The selectivity of a chemical probe is critical for its utility in accurately interrogating a specific biological target. This compound, by virtue of being derived from the highly selective inhibitor CC-292, demonstrates a favorable selectivity profile. It has been shown to have low inhibitory effects on other structurally related kinases, such as the epidermal growth factor receptor (EGFR) and the upstream Src-family kinases Syk and Lyn.[3]

To provide a clearer picture of the selectivity of the parent compound, CC-292, the following table summarizes its inhibitory activity against a panel of kinases.

| Kinase | IC50 (nM) |

| Btk | 0.5 |

| EGFR | >1000 |

| Syk | >1000 |

| Lyn | >1000 |

| Itk | 9.5 |

| Tec | 31 |

| Txk | 4.5 |

| Bmx | 1.1 |

| Src | >1000 |

| Fyn | >1000 |

| Yes | >1000 |

| Lck | >1000 |

| Hck | >1000 |

Note: The IC50 values for kinases other than Btk are for the parent compound CC-292 and are indicative of the selectivity profile of this compound.

Btk Signaling Pathways

Btk is a crucial signaling node downstream of the B-cell receptor (BCR).[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of B-cells, their proliferation, and differentiation. The following diagram illustrates the central role of Btk in this pathway.

Experimental Protocols: Btk Occupancy Assay

The primary application of this compound is in a competitive binding assay to determine the occupancy of Btk by a covalent inhibitor. This assay is a powerful tool for pharmacodynamic studies in both preclinical and clinical settings.[5]

Principle

The assay quantifies the amount of "free" or unoccupied Btk in a cell lysate. Cells are first treated with a covalent Btk inhibitor. After treatment, the cells are lysed, and the lysate is incubated with a saturating concentration of this compound. This compound will covalently bind to any Btk that was not already occupied by the test inhibitor. The biotinylated this compound-Btk complex is then captured on a streptavidin-coated plate and detected using an anti-Btk antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP). The amount of captured Btk is inversely proportional to the occupancy of Btk by the test inhibitor.

Experimental Workflow

Detailed Methodology

Materials:

-

Cells expressing Btk (e.g., Ramos, TMD8)

-

Covalent Btk inhibitor of interest

-

This compound

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated 96-well plates

-

Anti-Btk antibody (HRP-conjugated)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in PBS-T)

-

Chemiluminescent or colorimetric HRP substrate

-

Plate reader

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density.

-

Treat cells with a dose range of the covalent Btk inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Incubation with this compound:

-

Dilute the cell lysates to a consistent protein concentration in Lysis Buffer.

-

Add this compound to each lysate to a final concentration of 1 µM.[6]

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Capture on Streptavidin Plate:

-

Wash the streptavidin-coated plate three times with Wash Buffer.

-

Add Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the this compound-incubated lysates to the wells.

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add the HRP-conjugated anti-Btk antibody (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Signal Quantification:

-

Prepare and add the HRP substrate to each well according to the manufacturer's instructions.

-

Immediately measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no lysate).

-

Normalize the signal from the inhibitor-treated samples to the vehicle-treated control to determine the percentage of free Btk.

-

Calculate the percentage of Btk occupancy as: 100% - (% Free Btk).

-

Conclusion

This compound is an indispensable tool for researchers studying Btk signaling and developing novel Btk inhibitors. Its high potency, selectivity, and covalent mechanism of action, combined with the biotin tag for easy detection, enable a robust and quantitative assessment of Btk occupancy in a cellular context. The detailed protocols and understanding of the Btk signaling pathway provided in this guide will empower scientists to effectively utilize this compound in their research and drug discovery efforts, ultimately advancing our understanding of B-cell biology and the development of next-generation therapies.

References

- 1. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CNX-500: A Technical Guide to Kinase Activity Profiling through Direct Target Occupancy Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CNX-500, a powerful chemical probe for the quantitative assessment of kinase activity through direct measurement of target occupancy. This compound is a biotin-conjugated covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its use in determining Btk occupancy, and presents quantitative data from relevant studies. Furthermore, this guide includes detailed diagrams of the associated signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this technology in kinase research and drug development.

Introduction to this compound

This compound is a chemical probe designed for the direct assessment of Bruton's tyrosine kinase (Btk) occupancy in vitro and in vivo.[1] It consists of the covalent Btk inhibitor CC-292 (spebrutinib) chemically linked to a biotin molecule.[1][2][3] This design allows this compound to retain high-affinity binding and covalent modification of Btk, while the biotin tag enables sensitive detection and quantification.

The primary application of this compound is in a competitive binding assay to measure the amount of free, uninhibited Btk in a biological sample.[1][2][3] This is particularly valuable for pharmacodynamic (PD) studies of covalent Btk inhibitors, allowing researchers to directly quantify the extent and duration of target engagement in preclinical and clinical settings.[1][4][5][6]

Key Properties of this compound:

| Property | Value | Reference |

| Target | Bruton's tyrosine kinase (Btk) | [1][2] |

| Mechanism | Covalent, irreversible binding | [1] |

| Apparent IC50 (Btk) | ~0.5 nM | [1][2][3] |

| Apparent IC50 (EGFR) | >25 nM | [1] |

| Tag | Biotin | [1][2][3] |

| Primary Application | Btk occupancy pharmacodynamic assay | [1][4] |

Mechanism of Action and Assay Principle

The this compound based Btk occupancy assay operates on the principle of competitive binding. In a sample treated with a covalent Btk inhibitor (e.g., CC-292), a fraction of the Btk protein will be covalently bound and thus "occupied" by the inhibitor. The remaining "free" or "uninhibited" Btk is available to be captured by this compound.

The assay workflow involves lysing the cells or tissues of interest and incubating the lysate with a saturating concentration of this compound. The biotin-tagged this compound will covalently bind to any available, uninhibited Btk. The resulting this compound-Btk complexes are then captured on a streptavidin-coated plate and detected, typically via an enzyme-linked immunosorbent assay (ELISA). The amount of captured Btk is inversely proportional to the occupancy of Btk by the test inhibitor. By normalizing the signal from a treated sample to that of an untreated control, the percentage of Btk occupancy can be accurately determined.[1]

Figure 1: Logical workflow of the this compound based Btk occupancy assay.

Btk Signaling Pathway

Btk is a non-receptor tyrosine kinase that plays an indispensable role in B-lymphocyte development, differentiation, and signaling.[5] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, differentiation, and antibody production.[7] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. Covalent inhibitors like CC-292 block the kinase activity of Btk, thereby inhibiting the downstream signaling cascade. The this compound assay provides a direct measure of how effectively these inhibitors engage their target in a complex biological system.

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Protocols

Btk Occupancy Assay using this compound

This protocol describes a general procedure for determining Btk occupancy in cell lysates using this compound followed by an ELISA-based detection method.

Materials:

-

Cells or tissue samples treated with a Btk inhibitor.

-

This compound probe.

-

Lysis Buffer: A common lysis buffer composition includes 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails. The Bio-Plex cell lysis kit is also a suitable option.[5]

-

Streptavidin-coated 96-well plates.

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

-

Primary anti-Btk antibody.

-

HRP-conjugated secondary antibody.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2 N H₂SO₄).

-

Recombinant Btk protein (for standard curve).

Procedure:

-

Sample Preparation and Lysis:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse the samples in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

This compound Incubation:

-

Dilute the cell lysates to a consistent protein concentration in Lysis Buffer.

-

Add this compound to the lysates to a final concentration of 1 µM.[1]

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

ELISA for Btk Capture and Detection:

-

Add the this compound-incubated lysates to the wells of a streptavidin-coated 96-well plate.

-

Incubate for 2 hours at room temperature to allow for the capture of biotinylated Btk.

-

Wash the plate three times with Wash Buffer.

-

Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the primary anti-Btk antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Standard Curve Generation:

-

Prepare a serial dilution of recombinant Btk protein of known concentrations.

-

Incubate the standards with 1 µM this compound for 1 hour.

-

Follow the same ELISA procedure as for the samples to generate a standard curve of absorbance versus Btk concentration.

Data Analysis:

-

Calculate the percentage of Btk occupancy using the following formula: % Occupancy = (1 - (Signal_treated / Signal_untreated)) * 100

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

in vitro and in vivo stability of CNX-500

An In-Depth Technical Guide to the Application and Handling of CNX-500, a Covalent Btk Probe

Introduction

This compound is a specialized chemical probe designed for the pharmacodynamic assessment of Bruton's tyrosine kinase (Btk) inhibitors. It is not a therapeutic agent but a critical tool for researchers and drug development professionals in the study of B-cell mediated disorders. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in determining Btk occupancy, based on publicly available data.

This compound is a conjugate molecule, consisting of the potent, covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2][3] This unique structure allows it to bind covalently to the active site of Btk. The biotin tag then enables detection and quantification of the uninhibited Btk protein in a sample.

In Vitro Profile of this compound

The primary application of this compound is to serve as a probe in competitive binding assays to determine the occupancy of Btk by a test inhibitor. The efficacy of this compound itself is defined by its high affinity and covalent interaction with Btk.

Quantitative In Vitro Data for this compound

| Parameter | Value | Target | Notes |

| IC50 | 0.5 nM | Bruton's tyrosine kinase (Btk) | Represents the concentration of this compound required to inhibit 50% of Btk activity in vitro.[1][2][3][4][5] |

| Selectivity | Low inhibitory effects | EGFR, Syk, Lyn | Demonstrates selectivity for Btk over other kinases like epidermal growth factor receptor (EGFR) and upstream Src-family kinases.[1][2][3] |

| Binding | Covalent | Btk | Forms a stable, covalent bond with a cysteine residue in the active site of Btk.[1][2] |

Stability and Storage

While detailed kinetic stability data for this compound in various biological matrices (in vitro plasma, microsomal stability, etc.) and in vivo is not publicly available, information regarding its storage and the stability of samples for its intended assay has been reported.

Storage Recommendations for this compound

| Format | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| Powder | 4°C | 2 years[1] |

| In DMSO | -80°C | 6 months[2] |

| In DMSO | 4°C | 2 weeks[2] |

In Vitro and Ex Vivo Sample Stability for Btk Occupancy Assay

In the context of its application, the stability of the biological samples is crucial for accurate measurement of Btk occupancy.

| Sample Type | Storage Temperature | Duration |

| Cell lysates / Spleen homogenates | -80°C | 5 weeks[6][7] |

Mechanism of Action and Signaling Pathway

This compound's mechanism is intrinsically linked to that of its active component, CC-292, which targets Btk. Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation.[4][6] By covalently binding to Btk, CC-292 (and therefore this compound) blocks this pathway.

Caption: B-Cell Receptor (BCR) signaling pathway with Btk as a key mediator and the target of this compound.

Experimental Protocols

This compound is primarily used in an ELISA-based competition assay to determine the amount of free, uninhibited Btk in a sample after treatment with a Btk inhibitor.[6][7]

Protocol for Btk Occupancy Assay

1. Sample Preparation:

-

Collect cells (e.g., peripheral blood mononuclear cells, Ramos cells) or tissues (e.g., spleen).[7]

-

Treat samples with the Btk inhibitor of interest (e.g., CC-292) at various concentrations and time points.

-

Prepare cell or tissue lysates using an appropriate lysis buffer.

2. Incubation with this compound:

-

Incubate the lysates with a saturating concentration of this compound (e.g., 1 µM).[6][7]

-

During this step, this compound will covalently bind to any Btk that has not been occupied by the test inhibitor.

3. Capture and Detection:

-

Transfer the lysate/CNX-500 mixture to a streptavidin-coated ELISA plate and incubate to allow the biotin on this compound to bind to the streptavidin.[7][8]

-

Wash the plate to remove unbound proteins.

-

Add a primary antibody specific for Btk.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

4. Data Analysis:

-

The amount of signal is proportional to the amount of this compound-bound Btk, which represents the unoccupied Btk in the original sample.

-

Normalize the signal from treated samples to that of untreated control samples to calculate the percentage of Btk occupancy for the test inhibitor.[7]

Caption: Workflow for determining Btk occupancy using the this compound probe-based ELISA.

Conclusion

This compound is a valuable and highly specific tool for the pharmacodynamic analysis of Btk inhibitors. Its covalent binding mechanism and biotin tag allow for robust and quantitative measurement of target engagement both in vitro and in vivo. While comprehensive stability data for the molecule itself is not widely published, established protocols and sample handling procedures enable its reliable use in research and clinical development settings to correlate Btk occupancy with the pharmacological activity of Btk-targeting drugs.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. This compound | Covalent Probe/Btk Inhibitor | DC Chemicals [dcchemicals.com]

- 3. covalent kinase inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pharmacompass.com [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Utilizing CNX-500 for Western Blot Analysis of Bruton's Tyrosine Kinase (Btk)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target in various B-cell malignancies and autoimmune diseases. CNX-500 is a potent and specific covalent inhibitor of Btk. It is chemically linked to biotin, allowing it to be used as a probe to assess the engagement and occupancy of Btk within a cellular context. This application note provides a detailed protocol for the use of this compound in the Western blot analysis of Btk, enabling researchers to quantify the extent of target engagement by unlabeled Btk inhibitors.

This compound is based on the covalent Btk inhibitor CC-292 and retains a high inhibitory activity against Btk with an IC50 of 0.5 nM. Its covalent binding mechanism and biotin tag facilitate the detection of unoccupied Btk, providing a valuable tool for pharmacodynamic studies and drug development.

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of Btk, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2), culminating in cell proliferation, differentiation, and survival.

Caption: Btk Signaling Pathway Overview.

Experimental Principles

This protocol describes a competition-based Western blot assay to determine the occupancy of Btk by a non-biotinylated covalent inhibitor. Cells are first treated with the inhibitor of interest. Subsequently, the remaining unoccupied Btk is labeled by treating the cell lysate with an excess of the biotinylated covalent probe, this compound. The biotin-labeled Btk is then detected by Western blot using streptavidin conjugated to horseradish peroxidase (HRP), followed by a chemiluminescent substrate. The signal intensity of the biotin-labeled Btk is inversely proportional to the occupancy of Btk by the test inhibitor.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot analysis of Btk occupancy using this compound.

Caption: this compound Western Blot Workflow.

Materials and Reagents

-

Btk-expressing cells (e.g., Ramos, TMD8)

-

Cell culture medium and supplements

-

Test compound (non-biotinylated Btk inhibitor)

-

This compound (biotinylated covalent Btk probe)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-buffered saline with Tween-20 (TBST)

-

Streptavidin-HRP conjugate

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Experimental Protocols

Cell Culture and Treatment with Test Inhibitor

-

Seed Btk-expressing cells at an appropriate density and allow them to grow to the desired confluency.

-

Prepare serial dilutions of the test Btk inhibitor in cell culture medium.

-

Treat the cells with varying concentrations of the test inhibitor for the desired duration (e.g., 2 hours) at 37°C. Include a vehicle-treated control (e.g., 0.1% DMSO).

Cell Lysis and Protein Quantification

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

Labeling of Unoccupied Btk with this compound

-

Normalize the protein concentration of all lysates with lysis buffer.

-

To a final concentration of 1 µM, add this compound to each lysate.

-

Incubate the lysates with this compound for 1 hour at room temperature with gentle agitation.

-

Stop the labeling reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

SDS-PAGE and Western Blotting

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a precast polyacrylamide gel.

-

Perform electrophoresis according to the manufacturer's instructions to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Confirm successful transfer by Ponceau S staining.

Immunodetection

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (e.g., 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Image the chemiluminescent signal using a suitable imaging system.

Data Analysis and Quantification

-

Quantify the band intensities corresponding to biotin-labeled Btk using image analysis software (e.g., ImageJ).

-

To assess Btk occupancy by the test inhibitor, normalize the signal from each treated sample to the vehicle-treated control.

-

Calculate the percentage of Btk occupancy using the following formula: % Btk Occupancy = (1 - (Signal of treated sample / Signal of vehicle control)) x 100

-

As a loading control, a parallel Western blot can be performed using a primary antibody against total Btk or a housekeeping protein (e.g., β-actin, GAPDH).

Quantitative Data Presentation

The following table provides representative data from a hypothetical experiment to determine the Btk occupancy of a test inhibitor using the this compound Western blot protocol.

| Test Inhibitor Conc. (nM) | Biotin-Btk Signal (Arbitrary Units) | Normalized Signal (to Vehicle) | % Btk Occupancy |

| 0 (Vehicle) | 15,000 | 1.00 | 0% |

| 1 | 12,750 | 0.85 | 15% |

| 10 | 8,250 | 0.55 | 45% |

| 50 | 3,000 | 0.20 | 80% |

| 100 | 1,500 | 0.10 | 90% |

| 500 | 750 | 0.05 | 95% |

Troubleshooting

-

High Background:

-

Increase the number and duration of wash steps.

-

Optimize the concentration of Streptavidin-HRP.

-

Ensure the blocking buffer is fresh and effective.

-

-

Weak or No Signal:

-

Confirm the expression of Btk in the cell line used.

-

Increase the amount of protein loaded onto the gel.

-

Ensure the this compound and Streptavidin-HRP are not expired and have been stored correctly.

-

Optimize the exposure time during imaging.

-

-

Uneven Bands:

-

Ensure equal protein loading by performing a protein quantification assay and running a loading control blot.

-

Ensure complete transfer of proteins to the membrane.

-

Conclusion

The use of the biotinylated covalent probe this compound in a Western blot-based assay provides a robust and quantitative method for determining the target occupancy of Btk by unlabeled inhibitors. This detailed protocol offers a framework for researchers to implement this technique in their studies, facilitating the characterization of novel Btk inhibitors and advancing our understanding of their mechanism of action in a cellular context.

Application Notes and Protocols for Flow Cytometry-Based Btk Occupancy using CNX-500

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4][5] Covalent Btk inhibitors, such as CC-292, have been developed to irreversibly bind to Btk, leading to sustained inhibition of its activity.[3][6]

Pharmacodynamic (PD) assessment of target engagement is crucial in the development of such targeted therapies.[7] Measuring the occupancy of Btk by a covalent inhibitor in patient samples provides a direct readout of the drug's on-target effect and helps to establish a relationship between drug concentration, target engagement, and clinical response.[7][8]

CNX-500 is a chemical probe consisting of the covalent Btk inhibitor CC-292 chemically linked to biotin.[9] It retains high-affinity inhibitory activity against Btk, with an IC50 of 0.5 nM, and the ability to form a covalent bond with the Cys481 residue in the active site of Btk.[9] This biotinylated probe allows for the detection and quantification of unoccupied Btk.

This document provides detailed application notes and protocols for a flow cytometry-based Btk occupancy assay using this compound. This method offers a single-cell approach to quantify the percentage of Btk that is not bound by an unlabeled covalent inhibitor, providing a powerful tool for preclinical and clinical pharmacodynamic studies.

Principle of the Assay

The flow cytometry-based Btk occupancy assay is a competition assay performed at the intracellular level.

-

Sample Treatment: Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs) or B-cell lines) are first treated in vivo or in vitro with a non-biotinylated covalent Btk inhibitor (e.g., CC-292).

-

Probing for Free Btk: After treatment, the cells are fixed and permeabilized to allow intracellular access. They are then incubated with a saturating concentration of this compound. The this compound will covalently bind to any Btk molecules that have not been occupied by the therapeutic inhibitor.

-

Fluorescent Detection: The biotin tag on the this compound is then detected using a fluorescently labeled streptavidin conjugate.

-

Flow Cytometric Analysis: The fluorescence intensity of the streptavidin conjugate within the cell population of interest (e.g., CD19+ B-cells) is measured by flow cytometry. A decrease in fluorescence intensity compared to untreated control cells indicates occupancy of Btk by the unlabeled inhibitor. The percentage of Btk occupancy can then be calculated.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to CC-292 (the parent compound of this compound) and Btk occupancy from published studies.

Table 1: In Vitro CC-292 Btk Occupancy and Functional Inhibition in Human Naïve B-Cells [10]

| CC-292 Concentration | Btk Occupancy (%) | Btk Kinase Activity Inhibition (%) | B-Cell Proliferation (EC50) |

| 10 nM | 37% | 42% | 3 nM |

Table 2: Clinical Btk Occupancy of CC-292 (Spebrutinib) in Human Subjects

| Study Population | Dosing Regimen | Time Point | Median Btk Occupancy (%) | Reference |

| Relapsed/Refractory Chronic Lymphocytic Leukemia | Twice-daily | 4 and 24 hours post-dose | >90% | [11] |

| Rheumatoid Arthritis | Not specified | Not specified | 83% | [12] |

Experimental Protocols

Protocol 1: Flow Cytometry-Based Btk Occupancy Assay in Human PBMCs

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Unlabeled covalent Btk inhibitor (e.g., CC-292)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Cell Staining Buffer (e.g., PBS with 2% FBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

-

Fluorescently labeled anti-human CD19 antibody (for B-cell gating)

-

Fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-APC)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Experimental Workflow Diagram:

Caption: Experimental workflow for Btk occupancy measurement by flow cytometry.

Procedure:

-

Cell Treatment:

-

Treat PBMCs with the desired concentrations of the unlabeled covalent Btk inhibitor for the specified time at 37°C. Include an untreated control (vehicle only).

-

-

Cell Washing:

-

After incubation, wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

-

-

Surface Staining (Optional, for B-cell identification):

-

Fixation:

-

Permeabilization:

-

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.[15]

-

-

This compound Probing:

-

Add this compound to the permeabilized cell suspension at a final concentration of 1 µM.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the cells twice with 1 mL of Permeabilization Buffer.

-

-

Streptavidin Staining:

-

Resuspend the cell pellet in Permeabilization Buffer containing the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the cells twice with 1 mL of Permeabilization Buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.

-

Acquire the samples on a flow cytometer. Gate on the CD19-positive B-cell population and measure the median fluorescence intensity (MFI) of the streptavidin conjugate.

-

Data Analysis:

The percentage of Btk occupancy is calculated as follows:

% Btk Occupancy = (1 - (MFI of treated sample / MFI of untreated control)) * 100

Btk Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade.

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of Btk.

Conclusion

The flow cytometry-based Btk occupancy assay using this compound provides a robust and sensitive method for quantifying target engagement of covalent Btk inhibitors in a single-cell format. This application note and the detailed protocol offer a framework for researchers and drug developers to implement this valuable pharmacodynamic assay in their studies, aiding in the optimization of dosing regimens and the overall development of novel Btk-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of covalent BTK inhibitors using COVALfinder® | Enzymlogic [enzymlogic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 10. researchgate.net [researchgate.net]

- 11. Phase I study of single-agent CC-292, a highly selective Bruton’s tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 14. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for CNX-500 in Cellular Thermal Shift Assays (CETSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the engagement of a drug with its intracellular target protein in a physiologically relevant context.[1][2][3] This method relies on the principle that ligand binding can alter the thermal stability of a protein.[3][4] When a compound binds to its target, the resulting protein-ligand complex often exhibits increased resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, researchers can directly assess target engagement.[3][4]

CNX-500 is a chemical probe consisting of the potent and selective covalent Bruton's tyrosine kinase (Btk) inhibitor CC-292, chemically linked to biotin.[5][6] Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[7] this compound retains the high-affinity binding and covalent modification characteristics of its parent compound, with a reported IC50 of 0.5 nM for Btk.[6] While this compound was originally designed for affinity-based pulldown and competition assays to measure Btk occupancy, its properties as a potent covalent inhibitor make it a valuable tool for CETSA-based target engagement studies.[5]

These application notes provide a detailed protocol for utilizing this compound in CETSA to monitor Btk engagement in a cellular environment.

Principle of CETSA with a Covalent Inhibitor

In a typical CETSA experiment, the binding of a reversible inhibitor stabilizes the target protein, leading to a shift in its melting temperature (Tm). For a covalent inhibitor like this compound, the irreversible bond formed with the target protein, in this case, Btk, is expected to induce a significant thermal stabilization. This stabilization can be quantified by measuring the amount of soluble Btk remaining at different temperatures in the presence versus the absence of this compound.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from CETSA experiments with this compound, illustrating the expected outcomes.

Table 1: Isothermal Dose-Response (ITDR) CETSA for this compound

This experiment is performed at a fixed temperature to determine the concentration of this compound required to stabilize 50% of the cellular Btk (EC50). The temperature is chosen based on the Btk melting curve, typically at a point where significant but not complete denaturation occurs in the absence of the ligand (e.g., Tagg 50-75).

| This compound Concentration (nM) | % Soluble Btk (Normalized) |

| 0 (Vehicle) | 50.0 |

| 0.1 | 55.2 |

| 1 | 68.5 |

| 10 | 85.3 |

| 100 | 95.1 |

| 1000 | 98.9 |

| EC50 (nM) | ~2.5 |

Table 2: CETSA Melt Curve Analysis for Btk with this compound

This experiment determines the melting temperature (Tm) of Btk in the presence and absence of a saturating concentration of this compound. The shift in Tm (ΔTm) is a direct measure of target stabilization.

| Temperature (°C) | % Soluble Btk (Vehicle) | % Soluble Btk (+10 µM this compound) |

| 40 | 100 | 100 |

| 45 | 98 | 100 |

| 50 | 85 | 99 |

| 55 | 50 | 95 |

| 60 | 20 | 88 |

| 65 | 5 | 75 |

| 70 | 2 | 50 |

| 75 | 1 | 25 |

| Tm (°C) | 55.0 | 70.0 |

| ΔTm (°C) | \multicolumn{2}{c | }{+15.0 } |

Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis by Western Blot

This protocol is designed to determine the thermal stability profile of Btk in response to this compound treatment.

Materials:

-

Cell line expressing endogenous Btk (e.g., Ramos, a human Burkitt's lymphoma cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Btk

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells to a density of approximately 1-2 x 106 cells/mL.

-

Harvest cells and resuspend in fresh media at a concentration of 10 x 106 cells/mL.

-

Prepare two cell suspensions: one treated with a saturating concentration of this compound (e.g., 10 µM) and a control group treated with an equivalent volume of DMSO.

-

Incubate the cells for 1-2 hours at 37°C to allow for cell penetration and covalent bond formation.

-

-

Thermal Treatment:

-

Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.

-

Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 75°C in 5°C increments) for 3 minutes.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Transfer the cell suspensions to microcentrifuge tubes.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each supernatant using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for Btk.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities for Btk at each temperature. Plot the normalized intensity against temperature to generate melt curves and determine the Tm.

-

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of this compound in stabilizing Btk within the cell.

Procedure:

-

Cell Culture and Treatment:

-

Culture and harvest cells as described in Protocol 1.

-

Prepare a serial dilution of this compound in cell culture medium (e.g., from 1 nM to 10 µM). Include a vehicle-only control.

-

Aliquot equal volumes of the cell suspension into tubes.

-

Add the different concentrations of this compound to the respective tubes and incubate for 1-2 hours at 37°C.

-

-

Thermal Treatment:

-

Heat all samples at a single, fixed temperature (determined from the melt curve, e.g., 60°C) for 3 minutes.

-

Include a non-heated (37°C) control for normalization.

-

Cool the tubes on ice for 3 minutes.

-

-

Lysis, Protein Extraction, and Analysis:

-

Proceed with cell lysis, protein extraction, and Western blot analysis as described in Protocol 1.

-

Quantify the band intensity for each this compound concentration.

-

Normalize the data to the non-heated control.

-

Plot the normalized soluble Btk fraction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

-

Visualizations

Signaling Pathway

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Workflows

Caption: Workflow for CETSA Melt Curve analysis.

Caption: Workflow for Isothermal Dose-Response (ITDR) CETSA.

References

- 1. Signalling of Bruton's Tyrosine Kinase, Btk | Semantic Scholar [semanticscholar.org]

- 2. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validate User [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Covalent Probe/Btk Inhibitor | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Labeling Bruton's Tyrosine Kinase (Btk) in Live Cells with CNX-500

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase predominantly expressed in B cells and myeloid cells.[1] It is a key component of the B cell receptor (BCR) signaling pathway, which is initiated upon antigen binding to the BCR.[1][2] This triggers a signaling cascade involving the activation of Syk and Lyn kinases, followed by Btk activation.[1][2] Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to various cellular responses such as proliferation, differentiation, and survival.[1][2] Given its crucial role, Btk has emerged as a significant therapeutic target for B cell malignancies and autoimmune diseases.[1][3]

CNX-500 is a potent and specific probe designed to study Btk activity. It consists of the covalent Btk inhibitor CC-292 chemically linked to a biotin molecule.[1][4][5][6] This design allows this compound to form a stable, covalent bond with the cysteine residue (Cys-481) in the active site of Btk. The biotin tag then provides a versatile handle for detection and quantification. This compound retains high inhibitory activity against Btk with an apparent IC50 of approximately 0.5 nM.[1][4][5] It has demonstrated selectivity over other structurally related kinases such as the epidermal growth factor receptor (EGFR) and Src-family kinases like Syk and Lyn.[1][4][5]

While this compound has been extensively used to quantify the occupancy of Btk by inhibitors in cell lysates through competition assays,[3][7] this document provides a detailed protocol for its application in labeling Btk in live cells. This enables the investigation of Btk localization and dynamics in a more physiologically relevant context.

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B cell receptor signaling pathway.

Caption: A simplified diagram of the Btk signaling cascade.

Experimental Workflow for Live Cell Labeling

The workflow for labeling Btk in live cells with this compound followed by detection is outlined below.

Caption: Experimental workflow for labeling Btk in live cells.

Quantitative Data Summary

| Parameter | Value | Cell Type | Reference |

| This compound IC50app | 0.5 nM | Cell-free assay | [1] |

| Recommended this compound Concentration for Lysate Assay | 1 µM | Ramos cells | [3][7] |

| Ibrutinib IC50 | 0.5 nM | Cell-free assay | [8] |

| Acalabrutinib IC50 | 5.3 nM | Cell-free assay | [9] |

| Zanubrutinib IC50 | <1 nM | Cell-free assay | [9] |

Experimental Protocols

Materials

-

Btk-expressing cells (e.g., Ramos, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Bovine serum albumin (BSA)

-

Microscopy-grade glass-bottom dishes or plates

Protocol for Live Cell Labeling and Imaging of Btk

This protocol is designed for fluorescence microscopy-based detection of Btk in live cells using this compound.

-

Cell Seeding:

-

Seed Btk-expressing cells onto glass-bottom dishes or plates at a suitable density to allow for individual cell imaging.

-

Allow cells to adhere and grow under standard cell culture conditions (37°C, 5% CO2) for 24 hours. For suspension cells like Ramos, use poly-L-lysine coated plates to promote adherence for imaging.

-

-

This compound Labeling:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 100-500 nM is recommended, which may require optimization depending on the cell type and experimental goals.